molecular formula C23H18BrNO5S B281014 BENZYL 5-(4-BROMOBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

BENZYL 5-(4-BROMOBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B281014
M. Wt: 500.4 g/mol
InChI Key: BPNCZZBFXRDKRV-UHFFFAOYSA-N
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Description

BENZYL 5-(4-BROMOBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that belongs to the benzofuran family This compound is characterized by the presence of a benzofuran core, a bromophenyl sulfonyl group, and a benzyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 5-(4-BROMOBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

BENZYL 5-(4-BROMOBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzofuran core.

    Reduction: Reduced derivatives of the benzofuran core.

    Hydrolysis: Benzyl alcohol and the corresponding carboxylic acid.

Mechanism of Action

The mechanism of action of BENZYL 5-(4-BROMOBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their function. The benzofuran core may also interact with DNA or other cellular components, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BENZYL 5-(4-BROMOBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is unique due to the presence of the bromophenyl group, which can participate in specific substitution reactions that other similar compounds cannot. This makes it a valuable compound for developing new chemical entities with unique properties .

Properties

Molecular Formula

C23H18BrNO5S

Molecular Weight

500.4 g/mol

IUPAC Name

benzyl 5-[(4-bromophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C23H18BrNO5S/c1-15-22(23(26)29-14-16-5-3-2-4-6-16)20-13-18(9-12-21(20)30-15)25-31(27,28)19-10-7-17(24)8-11-19/h2-13,25H,14H2,1H3

InChI Key

BPNCZZBFXRDKRV-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)C(=O)OCC4=CC=CC=C4

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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